molecular formula C23H18N4O3S2 B11281086 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B11281086
M. Wt: 462.5 g/mol
InChI Key: PNXALWLWWMXIFV-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole, thiazole, and pyridazine intermediates, followed by their coupling under specific conditions. Common reagents include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of intermediates and final products.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, the compound may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole, thiazole, and pyridazine derivatives. These compounds share structural features but may differ in their functional groups and overall reactivity.

Uniqueness

What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE apart is its unique combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H18N4O3S2

Molecular Weight

462.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C23H18N4O3S2/c1-14-22(32-23(24-14)15-5-3-2-4-6-15)17-8-10-21(27-26-17)31-12-20(28)25-16-7-9-18-19(11-16)30-13-29-18/h2-11H,12-13H2,1H3,(H,25,28)

InChI Key

PNXALWLWWMXIFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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